molecular formula C21H25BF4N2 B13918024 (3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate

(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate

Cat. No.: B13918024
M. Wt: 392.2 g/mol
InChI Key: IGXHITPFPNUTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoimidazolium core with two o-tolyl groups and a tetrafluoroborate counterion, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate typically involves the following steps:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of o-tolyl groups: The benzoimidazole core is then alkylated with o-tolyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Quaternization: The resulting compound is quaternized with tetrafluoroboric acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The o-tolyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: The major products are likely to be benzoquinones or other oxidized derivatives.

    Reduction: The major products are reduced forms of the benzoimidazolium core.

    Substitution: The major products are substituted benzoimidazolium derivatives.

Scientific Research Applications

(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a catalyst or reagent in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes or receptors. The benzoimidazolium core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The o-tolyl groups may enhance binding affinity through hydrophobic interactions, while the tetrafluoroborate counterion can stabilize the overall structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate is unique due to its specific combination of a benzoimidazolium core with o-tolyl groups and a tetrafluoroborate counterion

Properties

Molecular Formula

C21H25BF4N2

Molecular Weight

392.2 g/mol

IUPAC Name

1,3-bis(2-methylphenyl)-3a,4,5,6,7,7a-hexahydrobenzimidazol-3-ium;tetrafluoroborate

InChI

InChI=1S/C21H25N2.BF4/c1-16-9-3-5-11-18(16)22-15-23(19-12-6-4-10-17(19)2)21-14-8-7-13-20(21)22;2-1(3,4)5/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3;/q+1;-1

InChI Key

IGXHITPFPNUTRG-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=CC=C1N2C=[N+](C3C2CCCC3)C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.